molecular formula C9H12BNO2 B1429850 4-(Cyclopropylamino)phenylboronic acid CAS No. 1228181-84-7

4-(Cyclopropylamino)phenylboronic acid

Cat. No.: B1429850
CAS No.: 1228181-84-7
M. Wt: 177.01 g/mol
InChI Key: XYIUBYPCDTWOSG-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylamino group

Mechanism of Action

Target of Action

The primary target of 4-(Cyclopropylamino)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound has a molecular weight of 17701, a density of 121±01 g/cm3, and a boiling point of 3797±440 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the SM cross-coupling reaction conditions can affect the efficacy of the compound . Additionally, the compound is only marginally stable in water, which can influence its action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylamino)phenylboronic acid typically involves the following steps:

    Amination Reaction:

    Borylation: The phenyl ring is then subjected to a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylamino)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation Products: Phenol derivatives.

    Reduction Products: Borane derivatives.

    Substitution Products: Various substituted phenylboronic acids.

Scientific Research Applications

4-(Cyclopropylamino)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopropylamino)phenylboronic acid is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity and binding characteristics are required.

Properties

IUPAC Name

[4-(cyclopropylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIUBYPCDTWOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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